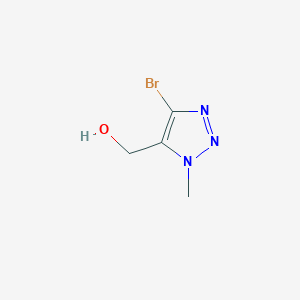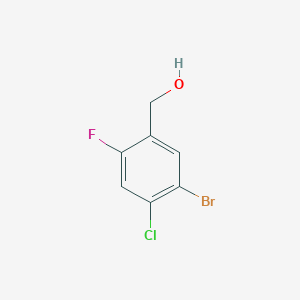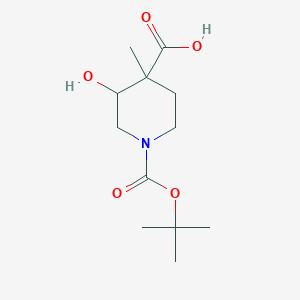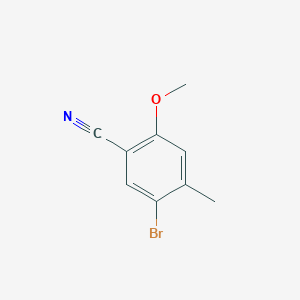![molecular formula C13H8ClN3O B1382118 (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-45-8](/img/structure/B1382118.png)
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Übersicht
Beschreibung
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antidiabetika
Diese Verbindung wurde auf ihr Potenzial als α-Amylase-Inhibitor untersucht . α-Amylase ist ein Enzym, das am Abbau von Kohlenhydraten beteiligt ist, und seine Hemmung ist eine vielversprechende Strategie zur Behandlung von Diabetes. Forscher haben Analoga basierend auf der Pyrrolo[3,2-c]pyridin-Struktur synthetisiert, um neue Antidiabetika zu entwickeln, die den Blutzuckerspiegel effektiver regulieren können .
Molekular Docking und Dynamik
Die Analoga der Verbindung wurden in Molekül-Docking-Studien verwendet, um ihre Wechselwirkung mit biologischen Zielmolekülen wie dem α-Amylase-Enzym zu verstehen . Molekuldynamische Simulationen untersuchen weiter die Stabilität dieser Wechselwirkungen, was entscheidend für die Entwicklung von Medikamenten mit besserer Wirksamkeit und Sicherheit ist .
Studien zur biologischen Aktivität
Studien haben gezeigt, dass Derivate von Pyrrolo[3,4-c]pyridin, die eine ähnliche Kernstruktur wie unsere Verbindung von Interesse aufweisen, vielversprechend bei der Senkung des Blutzuckerspiegels sind . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Hyperglykämie und Diabetes-bedingten Störungen hin .
Chemische Synthese und Optimierung
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese komplexerer chemischer Einheiten. Ihre Struktur ermöglicht verschiedene Substitutionen, die die biologische Aktivität verbessern oder die physikalisch-chemischen Eigenschaften der resultierenden Moleküle verändern können .
Sicherheits- und Toxizitätsbewertung
Vor jeder klinischen Anwendung ist es wichtig, die Sicherheit und Toxizität der Verbindung zu beurteilen. Die Analoga der Verbindung wurden auf ihre ADMET-Profile (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) untersucht, die wichtige Parameter in der Medikamentenentwicklung sind .
Pharmakologische Forschung
Die Verbindung kann in der pharmakologischen Forschung verwendet werden, um ihre Auswirkungen auf verschiedene biologische Pfade und Systeme zu untersuchen. Dies kann zur Entdeckung neuer therapeutischer Anwendungen oder zur Identifizierung potenzieller Nebenwirkungen führen .
Materialwissenschaft
Obwohl sie nicht direkt mit ihrer biologischen Aktivität zusammenhängen, können Verbindungen mit ähnlichen Strukturen in der Materialwissenschaft zur Entwicklung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften verwendet werden .
Agrarchemie
Derivate dieser Verbindung könnten auf ihre Larvizidaktivität untersucht werden, d.h. ihre Fähigkeit, Larven abzutöten. Diese Anwendung könnte besonders nützlich bei der Entwicklung neuer Pestizide oder Insektizide sein .
Biochemische Analyse
Biochemical Properties
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with stress-activated serine/threonine-protein kinases, which are involved in cytokine production, endocytosis, and cell migration . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition is achieved through the modulation of specific signaling pathways that regulate gene expression related to collagen synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition results in decreased collagen production, which is beneficial in conditions such as liver fibrosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen synthesis, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of collagen . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-12-5-8(1-4-16-12)13(18)10-7-17-11-2-3-15-6-9(10)11/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWGLMCDKEGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C2=CNC3=C2C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
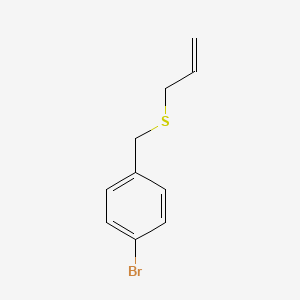
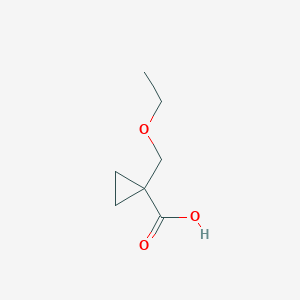
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
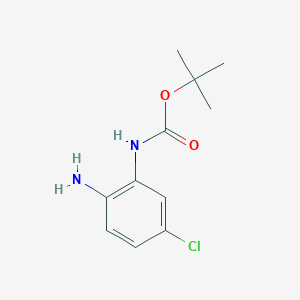
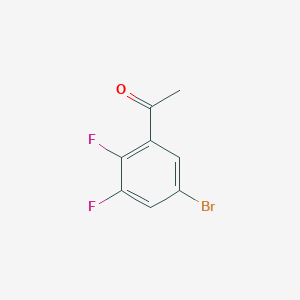

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
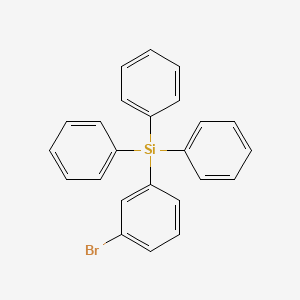
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)
